molecular formula C16H16N4O3 B6538223 1-ethyl-5-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide CAS No. 1173256-00-2

1-ethyl-5-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B6538223
CAS No.: 1173256-00-2
M. Wt: 312.32 g/mol
InChI Key: WQLPBSMKTLZGFL-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a 1,3-dioxoisoindoline moiety. The compound’s structure integrates a pyrazole ring substituted with ethyl and methyl groups at positions 1 and 5, respectively, while the carboxamide group is linked to a 2-methyl-1,3-dioxoisoindoline scaffold.

The pyrazole core is known for its metabolic stability and hydrogen-bonding capabilities, while the 1,3-dioxoisoindoline group introduces rigidity and planar aromaticity, which may enhance target binding affinity. The ethyl and methyl substituents likely influence lipophilicity and steric effects, modulating solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-ethyl-5-methyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-4-20-9(2)8-12(18-20)14(21)17-11-7-5-6-10-13(11)16(23)19(3)15(10)22/h5-8H,4H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLPBSMKTLZGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-5-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide, with the CAS number 1173256-00-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a complex molecular structure (C₁₆H₁₆N₄O₃) and a molecular weight of 312.32 g/mol. Research into its biological activity has primarily focused on its antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a study on related compounds found that certain pyrazole derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . Although specific data on the compound is limited, structural similarities suggest potential efficacy.

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.038 μmol/mL
Compound BP. aeruginosa0.067 μmol/mL
Compound CS. aureus0.015 μmol/mL

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are particularly noteworthy. Several studies have reported that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. For example, some derivatives demonstrated IC₅₀ values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .

Table 2: COX Inhibition by Pyrazole Derivatives

Compound NameCOX Inhibition (IC₅₀)Selectivity Index
Compound D0.02 μM8.22
Compound E0.03 μM9.31

Antioxidant Activity

In addition to antimicrobial and anti-inflammatory effects, pyrazole derivatives have also been evaluated for their antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. While direct studies on the compound's antioxidant activity are sparse, related compounds have shown promising results in scavenging free radicals .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of pyrazole compounds were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The most effective compounds exhibited significant reductions in edema compared to control groups .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against clinical strains of bacteria, revealing that some compounds were as effective as traditional antibiotics .

Scientific Research Applications

Scientific Research Applications

In agricultural research, the compound is being investigated for its potential as a pesticide or herbicide . Pyrazole derivatives have been noted for their ability to act on specific biochemical pathways in pests, leading to effective pest management strategies without harming beneficial organisms.

Neuropharmacology

Recent studies have explored the neuropharmacological effects of this compound, particularly its potential as a neuroprotective agent . The ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and mitochondrial dysfunction.

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists evaluated the effectiveness of pyrazole-based compounds against common agricultural pests. The findings revealed that these compounds had a high mortality rate in target insect populations while showing low toxicity to non-target species.

Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamide Family

Substituent-Driven Variations

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p from ) share the pyrazole-carboxamide backbone but differ in substituents and functional groups. Key distinctions include:

  • Chlorine and cyano groups in 3a–3p vs. ethyl/methyl and isoindoline groups in the target compound.
Table 1: Comparative Structural and Physical Properties
Compound Molecular Formula Melting Point (°C) Key Substituents Yield (%)
Target Compound C₁₇H₁₇N₃O₃ Not reported Ethyl, methyl, isoindoline Not reported
3a () C₂₁H₁₅ClN₆O 133–135 Chloro, cyano, phenyl 68
3d () C₂₁H₁₄ClFN₆O 181–183 Chloro, fluoro, cyano 71
5a–c () Varies (aryl-hydroxy) Not reported Benzylhydroxylamine, aryl Not reported

Functional Group Impact

  • Electron-Withdrawing Groups (EWGs): Chloro and cyano substituents in 3a–3p enhance electrophilicity and may improve binding to electron-rich enzyme pockets.
  • Hydroxylamine Derivatives: Compounds like N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides () incorporate hydroxylamine groups, which introduce additional hydrogen-bond donors and redox activity—features absent in the target compound .

Coupling Reagents and Conditions

  • Hydroxylamine Derivatives (): Employ EDCI/HOBt with DIPEA, suggesting that base choice (triethylamine vs. DIPEA) may influence reaction efficiency or side-product formation .

Purification and Characterization

  • Chromatography: Compounds in are purified via preparative TLC (PE:EA = 8:1) and recrystallization, whereas the patent in emphasizes nitro reduction and cyclization steps for pyrazolopyrimidine derivatives .

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